Cas no 833-48-7 (Dibenzosuberane (DISCONTINUED))

Dibenzosuberane (DISCONTINUED) structure
833-48-7 structure
Product Name:Dibenzosuberane (DISCONTINUED)
CAS No:833-48-7
Molecular Formula:C15H14
Molecular Weight:194.271664142609
CID:726968
PubChem ID:24893334

Dibenzosuberane (DISCONTINUED) Properties

Names and Identifiers

    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro-
    • 10,11-Dihydro-5h-Dibenzo[a,d]Cycloheptene
    • 6,11-dihydro-5H-dibenzo[2,1-b:2',1'-f][7]annulene
    • Dibenzosuberane
    • 1,2,4,5-dibenzocycloheptane
    • 10,11-dihydro-5h-dibenzo[a,d][7]annulene
    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro
    • dibenzo[a,d]cycloheptane
    • Dibenzocycloheptadiene
    • Dibenzocycloheptene
    • NSC 86156
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (ACI)
    • 1,2:4,5-Dibenzocycloheptane
    • 10,11-Dihydrodibenzo[a,d]cycloheptene
    • 2,3:6,7-Dibenzosuberan
    • Dibenzo[a,d][1,4]cycloheptadiene
    • Suberane
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane)
    • InChIKey: PJQCANLCUDUPRF-UHFFFAOYSA-N
    • Inchi: 1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
    • SMILES: C1C=C2CC3C(CCC2=CC=1)=CC=CC=3

Computed Properties

  • Exact Mass: 194.11000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 0
  • Heavy Atom Count: 15
  • Complexity: 186
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • LogP: 3.37600
  • PSA: 0.00000
  • Refractive Index: 1.5000 (estimate)
  • Boiling Point: 160-165 °C/2 mmHg(lit.)
  • Melting Point: 74-76 °C (lit.)
  • Solubility: Insuluble (2.3E-4 g/L) (25 ºC),
  • Color/Form: Gray white crystalline powder
  • Solubility: Not determined
  • Density: 1.056±0.06 g/cm3 (20 ºC 760 Torr),

Dibenzosuberane (DISCONTINUED) Security Information

  • WGK Germany:3
  • Safety Instruction: S24/25
  • Hazardous Material transportation number:NONH for all modes of transport

Dibenzosuberane (DISCONTINUED) Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Dibenzosuberane (DISCONTINUED) Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH49507-1g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
1g
$75.00
TRC
D416935-2.5g
Dibenzosuberane (DISCONTINUED)
833-48-7
2.5g
$ 173.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03005-5g
10,11-Dihydro-5H-dibenzo[a,d][7]annulene
833-48-7
5g
¥1438.0 2021-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D104957-5G
Dibenzosuberane (DISCONTINUED)
833-48-7 98%
5G
¥1159.87 2022-02-24

Dibenzosuberane (DISCONTINUED) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  6 h, 1 atm, 90 °C
Reference
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Phosphorus(2+), phenyl(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (T-4)-, tetraki… Solvents: Dichloromethane ;  8 h, rt
Reference
Carbonyl and olefin hydrosilylation mediated by an air-stable phosphorus(III) dication under mild conditions
Andrews, Ryan J.; et al, Chemical Communications (Cambridge, 2019, 55(39), 5599-5602

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ;  reflux
Reference
Hypophosphorous acid
Popik, Vladimir V.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-11

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
Reference
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Aluminum alloy, base, Al 50,Ni 50 Solvents: Water ;  1 h, 90 °C; 8 h, 90 °C
Reference
New Method for the Reduction of Benzophenones with Raney Ni-Al Alloy in Water
Liu, Guo-Bin; et al, Synthetic Communications, 2008, 38(10), 1651-1661

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  12 h, rt
Reference
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; et al, ChemCatChem, 2023, 15(9),

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Nafion H Solvents: Benzene
Reference
Solid superacid-catalyzed organic synthesis. 4. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed Friedel-Crafts benzylation of benzene and substituted benzenes
Yamato, Takehiko; et al, Journal of Organic Chemistry, 1991, 56(6), 2089-91

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  rt → reflux; 10 h, reflux
Reference
High catalytic efficiency of nanostructured molybdenum trioxide in the benzylation of arenes and an investigation of the reaction mechanism
Wang, Feng; et al, Chemistry - A European Journal, 2009, 15(3), 742-753

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  10 h, reflux
Reference
Nanostructured molybdenum oxides and their catalytic performance in the alkylation of arenes
Wang, Feng; et al, Chemical Communications (Cambridge, 2008, (27), 3196-3198

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride Solvents: Dichloromethane
Reference
Synthetic methods and reactions. 177. Ionic hydrogenation with triethylsilane-trifluoroacetic acid-ammonium fluoride or triethylsilane-pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1992, (8), 647-50

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dichlorodimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Reference
A convenient procedure for the reduction of diarylmethanols with dichlorodimethylsilane/sodium iodide
Wiggins, J. Mark, Synthetic Communications, 1988, 18(7), 741-9

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Reference
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  12 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Toluene Catalysts: Nafion 117
Reference
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; et al, Journal of Organic Chemistry, 1987, 52(9), 1881-4

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitromethane
Reference
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Deuterium ;  3 K
Reference
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Nafion H Solvents: Benzene
2.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Reference
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Synthetic Circuit 21

Reaction Conditions
1.1 -
2.1 Reagents: Deuterium ;  3 K
Reference
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  24 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  90 min, rt
1.4 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

Synthetic Circuit 25

Reaction Conditions
1.1 -
2.1 Reagents: Aluminum chloride Solvents: Nitromethane
Reference
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Catalysts: Nafion H Solvents: Benzene
3.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
Reference
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
2.1 -
3.1 Reagents: Aluminum chloride Solvents: Nitromethane
Reference
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

Dibenzosuberane (DISCONTINUED) Raw materials

Dibenzosuberane (DISCONTINUED) Preparation Products

Dibenzosuberane (DISCONTINUED) Related Literature

833-48-7 (Dibenzosuberane (DISCONTINUED)) Related Products

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